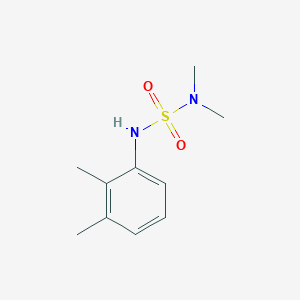
6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to 6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)nicotinamide, involves various chemical strategies aimed at introducing the desired functional groups at specific positions on the nicotinic acid or nicotinamide skeleton. These methods may include nucleophilic substitution reactions, amidation processes, and the use of organometallic reagents for the introduction of substituents. One approach to synthesizing such compounds involves the Lewis acid-promoted nucleophilic displacement reactions with organo cuprates, leading to the formation of trisubstituted nicotinonitriles, which can be further hydrolyzed to yield the corresponding nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including 6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)nicotinamide, is characterized by their almost identical bond lengths and molecular conformations. Studies involving X-ray crystallography have revealed insights into the polarized electronic structures of similar compounds, highlighting the impact of substitution patterns on their molecular geometry and intermolecular interactions. The crystal structures of closely related compounds have shown significant differences, illustrating the structural diversity within this class of compounds (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives, including 6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)nicotinamide, participate in various chemical reactions that reflect their reactivity towards nucleophiles and electrophiles. These reactions can be influenced by the presence of substituents, which can either activate or deactivate the nicotinamide ring towards further chemical transformations. The functional groups present in these molecules, such as chloro, methoxy, and methyl groups, play a crucial role in determining their chemical behavior, including their participation in displacement reactions, hydrolysis, and interactions with organometallic reagents.
Physical Properties Analysis
The physical properties of nicotinamide derivatives are significantly influenced by their molecular structure and the nature of their substituents. These properties include solubility in various solvents, melting points, and crystalline forms. The presence of polar functional groups, such as methoxy, can enhance the solubility of these compounds in polar solvents, whereas the introduction of nonpolar groups can affect their solubility in nonpolar solvents. The crystal packing and hydrogen bonding patterns observed in the structures of similar compounds provide insights into their solid-state properties and stability (Cobo et al., 2008).
科学的研究の応用
Antineoplastic Activities
6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)nicotinamide and related compounds have been synthesized and evaluated for their antineoplastic activities. Preliminary screenings against cancer models like the transplanted Walker rat carcinoma and mouse lymphoid leukemia L 1210 have shown moderate activity, indicating potential use in cancer research and treatment strategies (Ross, 1967).
Herbicidal Activity and SAR Study
Derivatives of nicotinamide, specifically designed and synthesized N-(arylmethoxy)-2-chloronicotinamides, have exhibited excellent herbicidal activity against various weeds, including Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). This highlights the compound's potential application in developing new, natural-product-based herbicides for agricultural use (Yu et al., 2021).
Apoptosis Induction in Cancer Research
Substituted N-phenyl nicotinamides, identified through a novel cell- and caspase-based high-throughput screening (HTS) assay, have emerged as a new class of potent inducers of apoptosis. These compounds, including 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, have demonstrated significant potency in activating caspase in breast cancer cells, offering insights into the development of novel anticancer agents (Cai et al., 2003).
Antiprotozoal Activity
Aza-analogues of furamidine, including derivatives of nicotinamide, have shown significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and in vivo efficacy in a mouse model for Trypanosoma b.rhodesiense. This suggests their potential as novel antiprotozoal agents (Ismail et al., 2003).
Metabolic Methylation and Epigenetic Remodeling in Cancer
Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers affects the methylation potential of cancer cells by consuming methyl units from S-adenosyl methionine. This results in altered epigenetic states and the expression of pro-tumorigenic genes, linking metabolic enzyme deregulation to changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
特性
IUPAC Name |
6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-10-13(17)19-16(21-2)14(11)15(20)18-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQATOKYPHAMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCCC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)



![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)